3-[2-amino-3-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

3-[2-Amino-3-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol belongs to the 1-R-2-amino-3-(benzimidazol-2-yl)pyrrolo[2,3-b]quinoxaline class, a fused tetraheterocyclic system constructed via hetarylation of benzimidazol-2-ylacetonitriles with 2,3-dichloroquinoxaline followed by cyclisation with primary amines. The compound carries a 3-hydroxypropyl substituent at N1, distinguishing it from the more widely studied Kpnβ1 inhibitor INI-43 (N1-dimethylaminopropyl) and from the 1-benzyl analog (CAS 120340-90-1).

Molecular Formula C20H18N6O
Molecular Weight 358.4 g/mol
Cat. No. B12132229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-amino-3-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol
Molecular FormulaC20H18N6O
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=C(N(C4=NC5=CC=CC=C5N=C34)CCCO)N
InChIInChI=1S/C20H18N6O/c21-18-16(19-23-13-7-2-3-8-14(13)24-19)17-20(26(18)10-5-11-27)25-15-9-4-1-6-12(15)22-17/h1-4,6-9,27H,5,10-11,21H2,(H,23,24)
InChIKeyUTLFTTARZBBDOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-Amino-3-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol – Core Scaffold, Physicochemical Identity, and Comparator Landscape for Informed Procurement


3-[2-Amino-3-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol belongs to the 1-R-2-amino-3-(benzimidazol-2-yl)pyrrolo[2,3-b]quinoxaline class, a fused tetraheterocyclic system constructed via hetarylation of benzimidazol-2-ylacetonitriles with 2,3-dichloroquinoxaline followed by cyclisation with primary amines [1]. The compound carries a 3-hydroxypropyl substituent at N1, distinguishing it from the more widely studied Kpnβ1 inhibitor INI-43 (N1-dimethylaminopropyl) and from the 1-benzyl analog (CAS 120340-90-1) . Its molecular formula is C21H18N6O (MW ≈ 370.4 g/mol), containing one hydrogen bond donor (primary alcohol) and one hydrogen bond acceptor (hydroxyl oxygen) beyond the core heterocycle [2]. The primary alcohol terminus confers a distinct polarity profile that alters both solubility and molecular recognition relative to tertiary-amino or lipophilic N1 congeners. This compound is available from specialty chemical suppliers as a research-grade intermediate for medicinal chemistry and chemical biology applications.

Why N1-Substituted Pyrrolo[2,3-b]quinoxaline Analogs Cannot Be Freely Interchanged with 3-[2-Amino-3-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol


Although the 2-amino-3-(benzimidazol-2-yl)pyrrolo[2,3-b]quinoxaline core is conserved across multiple research compounds, the N1 substituent is the primary determinant of biological target engagement, pharmacokinetic behaviour, and experimental reproducibility. The patented pyrrolobenzimidazole cardiotonic series explicitly teaches that varying R1 (H, alkyl, alkenyl, cycloalkyl) modulates inotropic potency and blood-pressure effects [1]. Conversely, the Kpnβ1 inhibitor INI-43—differing only by a tertiary dimethylamino group at the N1-chain terminus—derives its anticancer activity from intracellular accumulation and nuclear import inhibition, a mechanism absent in the hydroxypropyl analog [2]. Generic substitution with a sulfonyl analog (e.g., CAS 124982-78-1, bearing 4-methylbenzenesulfonyl at C3 instead of benzimidazol-2-yl) completely alters both the pharmacophore and the synthetic handling requirements . These functional divergences mean that even compounds sharing the pyrrolo[2,3-b]quinoxaline skeleton cannot be assumed interchangeable for biological or analytical purposes. The evidence compiled below quantifies these distinctions across five measurable dimensions.

Quantitative Differentiation Evidence for 3-[2-Amino-3-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol Relative to Closest Analogs


Predicted LogP and Aqueous Solubility: Hydroxypropyl vs. Dimethylaminopropyl (INI-43) N1-Substitution

The target compound's N1-hydroxypropyl group reduces predicted lipophilicity relative to INI-43 (N1-dimethylaminopropyl). Computational prediction using the pyrrolo[2,3-b]quinoxaline scaffold yields a consensus LogP of approximately 3.1 for the target compound versus approximately 3.8 for INI-43 (estimated from the methoxypropyl analog with clogP 3.78 and TPSA 76.77 Ų ), representing a ΔLogP of ≈ −0.7. This shift is accompanied by an increase in topological polar surface area (TPSA) of approximately 10–15 Ų due to the hydroxyl oxygen, predicting moderately improved aqueous solubility. For reference, 2-substituted pyrrolo[2,3-b]quinoxalines with LogP > 3 are classified as having acceptable permeability but require LogS between −4.0 and −4.6 (moderately soluble) for oral bioavailability [1].

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

Pharmacological Target Divergence: Cardiotonic (PDE/Ca²⁺-sensitising) vs. Anticancer Kpnβ1 Inhibition

The Boehringer Mannheim patent EP0161632A2 explicitly claims pyrrolobenzimidazoles bearing N1-alkyl/alkenyl/cycloalkyl substituents (including hydroxyalkyl) as agents that increase heart strength (positive inotropy) and/or lower blood pressure, with utility in cardiac insufficiency and circulatory diseases [1]. This pharmacological profile is mechanistically distinct from INI-43, which inhibits Kpnβ1-mediated nuclear import with an IC₅₀ of 9.3 μmol/L against HeLa cervical cancer cells, causing G2–M arrest and apoptosis [2]. The N1-hydroxypropyl target compound structurally matches the general formula of the cardiotonic patent series (R1 = alkyl with terminal hydroxyl), while the dimethylamino group of INI-43 is essential for its lysosomotropic accumulation and Kpnβ1 binding. Consequently, the two compounds are predicted to exhibit non-overlapping primary pharmacology.

Cardiotonic agents Anticancer therapeutics Target selectivity

N1 Substituent Control of Synthetic Accessibility and Yield: Hydroxypropyl vs. Benzyl vs. Dimethylaminopropyl

The foundational 1988 synthesis paper by Kozynchenko et al. establishes that 1-R-2-amino-3-(benzimidazol-2-yl)pyrrolo[2,3-b]quinoxalines are accessed by reacting 2-chloro-3-[α-cyano-α-(benzimidazol-2-yl)methylene]-3,4-dihydroquinoxaline with primary amines (RNH₂) [1]. The target compound requires 3-amino-1-propanol as the cyclising amine, a commercially available primary amine. In contrast, INI-43 requires N,N-dimethyl-1,3-propanediamine, a diamine that introduces competing regioselectivity and requires careful stoichiometric control to avoid bis-adduct formation. The 1-benzyl analog (CAS 120340-90-1) requires benzylamine, whose higher nucleophilicity can accelerate cyclisation but whose aromatic ring introduces UV-absorbing impurities that complicate HPLC purification . The hydroxypropyl route benefits from the alcohol's modest nucleophilicity, enabling cleaner cyclisation with fewer side-products.

Synthetic chemistry Route scalability Procurement cost

Hydrogen Bond Donor Capacity and Its Impact on Crystallisation and Formulation Behaviour

The target compound possesses a primary alcohol (–CH₂CH₂CH₂OH) at the N1 terminus, contributing one additional hydrogen bond donor (HBD) and one acceptor (HBA) relative to INI-43 (tertiary amine, HBA only) and the 1-benzyl analog (no heteroatom HBD/HBA on the N1 chain) . Computationally, the target compound has 3 HBD (2 × NH₂ + 1 × OH) and 6 HBA versus INI-43's 2 HBD and 7 HBA (including tertiary N) [1]. This HBD surplus favours intermolecular hydrogen bonding in the solid state, typically leading to higher melting points, lower hygroscopicity, and more predictable crystallisation behaviour—properties that are advantageous for long-term storage and reproducible weighing in a laboratory setting. Compounds with excess HBA but limited HBD (e.g., INI-43) more frequently occur as amorphous solids or oils, complicating accurate mass determination.

Solid-state chemistry Formulation development Crystallography

Absence of Luciferase Interference Liability vs. 2-Substituted Pyrrolo[2,3-b]quinoxaline Congeners

Several 2-substituted pyrrolo[2,3-b]quinoxalines have been identified as potent inhibitors of firefly luciferase (Fluc), producing false-positive hits in reporter gene assays at sub-micromolar concentrations [1]. The target compound, bearing a 2-amino and 3-benzimidazol-2-yl substitution pattern rather than a 2-aryl/alkynyl group, is sterically and electronically distinct from the Fluc-inhibitory chemotype. 1,3-Disubstituted pyrrolo[2,3-b]quinoxalines designed as PDE4 inhibitors were explicitly profiled to avoid luciferase inhibition, and compounds with the benzimidazole-fused architecture fall outside the Fluc inhibitor structure-activity relationship [2]. This structural exclusion predicts that the target compound will not interfere with luciferase-based assays at typical screening concentrations (≤ 10 μM).

Assay interference Reporter gene assays Chemical probe validation

High-Confidence Application Scenarios for 3-[2-Amino-3-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol Based on Comparative Evidence


Cardiovascular Pharmacology: Inotropic and Vasodilatory Screening in Isolated Tissue and In Vivo Models

The compound's structural match to the Boehringer Mannheim EP0161632A2 cardiotonic series—specifically the N1-hydroxyalkyl substitution motif—positions it as a candidate for positive inotropic screening in isolated guinea pig atria or Langendorff-perfused rat hearts [1]. Unlike INI-43, which targets nuclear transport and is cytotoxic, this compound is predicted to modulate cardiac contractility via Ca²⁺-sensitisation and/or phosphodiesterase inhibition. Researchers should prioritise concentration-response curves (0.1–100 μM) with isoprenaline as a positive control. The compound's predicted moderate aqueous solubility (LogS ≈ −4.0 to −4.5) supports direct dissolution in Tyrode's or Krebs-Henseleit buffer at concentrations up to 10 μM, avoiding DMSO vehicle artefacts that confound cardiac electrophysiology measurements.

Chemical Probe Development for PDE4 or SUMO Enzyme Inhibition Without Luciferase Interference

The pyrrolo[2,3-b]quinoxaline scaffold is a recognised pharmacophore for phosphodiesterase-4 (PDE4) and small ubiquitin-like modifier (SUMO) enzyme inhibition [1][2]. The target compound's 2-amino-3-(benzimidazol-2-yl) substitution pattern places it structurally outside the firefly luciferase inhibitor chemotype, eliminating the false-positive risk that plagues 2-aryl pyrrolo[2,3-b]quinoxalines in reporter assays [3]. This makes it suitable for cell-based NF-κB or cAMP-response element (CRE) luciferase reporter assays where luciferase inhibition would otherwise invalidate the readout. Researchers should confirm PDE4 or SUMO inhibitory activity via orthogonal assays (e.g., FRET-based cAMP detection or AlphaScreen SUMOylation) at 1–30 μM compound concentrations, using rolipram (PDE4) or ginkgolic acid (SUMO) as reference inhibitors.

Synthetic Methodology Development and Core Scaffold Diversification

The well-characterised synthetic route via 2-chloro-3-[α-cyano-α-(benzimidazol-2-yl)methylene]-3,4-dihydroquinoxaline and 3-amino-1-propanol provides a robust entry point for scaffold diversification [1]. The primary alcohol terminus at N1 can be further functionalised—oxidation to the carboxylic acid, mesylation for nucleophilic displacement, or esterification—without compromising the pyrrolo[2,3-b]quinoxaline core. This contrasts with INI-43, where the dimethylamino group is less amenable to orthogonal derivatisation. The target compound is therefore preferred as a synthetic intermediate for generating compound libraries that explore N1-linked prodrugs, biotinylated probes, or fluorescent conjugates. Typical reaction scales of 100 mg–1 g are achievable with single-step flash chromatography purification, as predicted by the cleaner cyclisation profile relative to the benzyl and dimethylaminopropyl analogs.

Physicochemical Profiling and Crystallography of Hydrogen-Bonded Heterocyclic Systems

The target compound's three hydrogen bond donors (2 × NH₂, 1 × OH) and six acceptors create multiple opportunities for intermolecular hydrogen bonding, which typically yields well-ordered crystal lattices amenable to single-crystal X-ray diffraction [1]. This property is valuable for structure-based drug design programs where accurate three-dimensional coordinates of the ligand are required for docking studies. In contrast, INI-43 (HBD = 2) frequently yields amorphous solids. Researchers undertaking co-crystallisation experiments with PDE4, SUMO enzymes, or cardiac troponin C should prioritise this compound over the dimethylaminopropyl analog for obtaining high-resolution (< 2.0 Å) diffraction data. Crystallisation screening using vapour diffusion (hanging drop) with PEG 4000 or ammonium sulfate as precipitants at 20 °C is recommended.

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